molecular formula C6H12ClF2NO B13891127 (5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride

(5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride

Cat. No.: B13891127
M. Wt: 187.61 g/mol
InChI Key: VWTMHZZDRMWRGH-UHFFFAOYSA-N
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Description

(5,5-Difluorotetrahydropyran-3-yl)methanamine hydrochloride is a hydrochloride salt of a methanamine derivative featuring a tetrahydropyran ring substituted with two fluorine atoms at the 5-position and an amine group at the 3-position.

Properties

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61 g/mol

IUPAC Name

(5,5-difluorooxan-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)1-5(2-9)3-10-4-6;/h5H,1-4,9H2;1H

InChI Key

VWTMHZZDRMWRGH-UHFFFAOYSA-N

Canonical SMILES

C1C(COCC1(F)F)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,5-difluorotetrahydropyran.

    Introduction of Methanamine Group: The methanamine group is introduced at the 3-position through a nucleophilic substitution reaction.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity. The methanamine group can form hydrogen bonds with target molecules, facilitating its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Limitations

  • Pharmacological Potential: Compounds like adenosine receptor ligands () imply possible CNS applications for the target compound, contingent on fluorine’s role in bioavailability .
  • Data Gaps : Absence of specific data on the target compound’s synthesis, stability, or bioactivity limits direct conclusions. Further studies should prioritize experimental characterization.

Biological Activity

(5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride is a novel chemical compound recognized for its unique structural characteristics and potential biological activities. This compound features a tetrahydropyran ring with two fluorine atoms at the 5-position and a methanamine group at the 3-position, which may contribute to its pharmacological properties. The hydrochloride form enhances its solubility and stability, making it a candidate for various medicinal applications.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Chemical Formula : C7H10F2N·HCl
  • Molecular Weight : 181.62 g/mol
  • IUPAC Name : (5,5-Difluorotetrahydropyran-3-yl)methanamine hydrochloride

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit several biological activities, particularly in the fields of medicinal chemistry and pharmacology. These include:

  • Antimicrobial Activity : Compounds with similar structures often show antibacterial properties.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases have been suggested based on structural analogs.
  • Analgesic Properties : Similar compounds have demonstrated pain-relieving effects.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyran compounds can exhibit significant antibacterial activity. For instance, studies have shown that certain tetrahydropyran derivatives are effective against common pathogens such as Escherichia coli and Staphylococcus aureus.

CompoundPathogen TargetedMinimum Inhibitory Concentration (MIC)
Tetrahydropyran Derivative AE. coli62.5 µg/mL
Tetrahydropyran Derivative BS. aureus78.12 µg/mL

These findings suggest the potential of this compound in developing new antimicrobial agents.

Neuroprotective Effects

Similar compounds have been investigated for their neuroprotective properties. For example, studies on related structures indicate their ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration.

Analgesic Properties

Compounds within the same structural family have shown promise as analgesics. In vitro assays demonstrated that certain derivatives can modulate pain pathways effectively, suggesting that this compound may also possess similar properties.

Case Studies

  • Case Study on Antibacterial Efficacy
    • A study conducted on various tetrahydropyran derivatives revealed that modifications at the 5-position significantly enhanced antibacterial activity against S. aureus. The results indicated that fluorination at this position could increase lipophilicity, leading to improved cell membrane penetration.
  • Neuroprotection in Animal Models
    • Research involving animal models of Alzheimer's disease showed that a related compound reduced amyloid-beta accumulation and improved cognitive function. This suggests a potential therapeutic role for this compound in neurodegenerative disorders.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with specific biological targets could involve:

  • Receptor Binding : Similar compounds have shown affinity for neurotransmitter receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways has been noted in related studies.

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